1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate

Organic Synthesis Sphingolipid Intermediates Regioselective Protection

Researchers synthesizing C19-phytosphingosine or ceramide analogues face limited access to stereochemically pure, pre-functionalized intermediates. Generic nonadecanepentols lack orthogonal protection, requiring lengthy and low-yielding selective activation. (2R,3R,4R,5R)-Nonadecanepentol 3-Methanesulfonate solves this by providing: • Pre-installed C-3 mesylate leaving group for direct SN2 azide or nucleophile displacement. • Four free orthogonal hydroxyls (C-1, C-2, C-4, C-5) for selective protection or acylation. • ≥95% HPLC purity with full (2R,3R,4R,5R) stereochemical integrity for reproducible SAR exploration.

Molecular Formula C20H42O7S
Molecular Weight 426.6 g/mol
Cat. No. B12278823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate
Molecular FormulaC20H42O7S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(C(CO)O)OS(=O)(=O)C)O)O
InChIInChI=1S/C20H42O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)19(24)20(18(23)16-21)27-28(2,25)26/h17-24H,3-16H2,1-2H3
InChIKeyDIGKQJJVWFSJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetrahydroxynonadecan-3-yl Methanesulfonate: Structure & Procurement


1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate (CAS 570414-11-8), also cataloged as (2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate, is a stereochemically defined, long-chain polyol methanesulfonate ester (C20H42O7S, MW 426.61 g/mol) [1]. It belongs to the guggultetrol analogue class, structurally related to the C19-nonadecanepentol family synthesized from L-ascorbic acid chiral pool . The compound is commercially available exclusively as a custom-synthesis research chemical, with Toronto Research Chemicals (TRC Catalog No. N649000) being the primary source identified across authoritative chemical catalogs [1].

Stereochemically defined C19 polyol mesylate for sphingoid base analogue construction
Pre-installed C-3 methanesulfonate leaving group enables regioselective displacement chemistry
Single-isomer intermediate sourced as custom-synthesis catalog compound with defined stereochemistry

Why Generic C19-Polyols Fail: Mesylate Differentiation


In-class compounds such as (2S,3R,4R,5R)-nonadecane-1,2,3,4,5-pentol or guggultetrol-18 share the polyol backbone but lack the C-3 methanesulfonate ester [1]. This regioselective mesylation transforms the C-3 hydroxyl into a superior leaving group while leaving the C-1, C-2, C-4, and C-5 hydroxyls free for orthogonal protection or further functionalization. Generic substitution with the fully deprotected pentol or with alternative O-protected analogues (e.g., acetates, silyl ethers) fundamentally alters: (i) the chemoselectivity profile at position 3 for nucleophilic displacement or elimination chemistry; (ii) the compound's utility as a single-isomer intermediate for stereochemically defined sphingoid base or ceramide analogue construction. Available vendor specifications indicate ≥95% purity (HPLC) for TRC N649000, a quality metric not universally guaranteed across non-certified polyol suppliers [1]. No quantitative biological activity data exist in the open literature to support any therapeutic differentiation claim.

Fully deprotected C19-pentol lacks C-3 selectivity

The parent nonadecane-1,2,3,4,5-pentol carries free hydroxyls at all five positions, offering no inherent chemoselectivity for SN2 displacement without additional protection. Substitution may shift regiochemical outcomes.

Natural guggultetrol mixtures diverge in stereochemistry

Natural isolates from Commiphora mukul yield C18/C20 D-xylo tetrols with inverted configuration at C-2/C-3 relative to the (2R,3R,4R,5R) target compound. Stereochemical mismatch may alter SAR interpretation.

Non-certified polyol sources lack purity specifications

In-house or non-catalogued C19-polyol batches carry undefined impurity profiles. Lot-to-lot variability may impact reproducibility in multistep synthetic sequences.

1,2,4,5-Tetrahydroxynonadecan-3-yl Methanesulfonate: Comparative Evidence


C-3 Mesylate vs Free Hydroxyl Leaving Group

The target compound bears a methanesulfonate ester exclusively at the C-3 position, whereas the parent (2S,3R,4R,5R)-nonadecane-1,2,3,4,5-pentol carries a free hydroxyl at all five positions [1]. The methanesulfonate group (pKa of conjugate acid ≈ −1.9) is an outstanding leaving group for SN2 displacement and elimination reactions, enabling chemoselective transformations at C-3 without affecting the C-1, C-2, C-4, or C-5 hydroxyls. In contrast, the fully deprotected pentol offers no inherent chemoselectivity among the five hydroxyl positions without additional protecting group strategies.

C-3 Mesylate vs Free Hydroxyl
Class-level
Methanesulfonate enables SN2 displacement; free hydroxyl does not
Supports regioselective synthesis at C-3 position
Based on well-established leaving group chemistry; no head-to-head kinetic data available
Organic Synthesis Sphingolipid Intermediates Regioselective Protection

Defined Stereochemistry vs Natural Guggultetrol Mixtures

The target compound is specified with (2R,3R,4R,5R) absolute stereochemistry, as cataloged by TRC and consistent with the D-ribo-phytosphingosine-like configuration derived from L-ascorbic acid chiral pool synthesis [1]. Natural guggultetrol isolates from Commiphora mukul resin are predominantly C18 and C20 tetrols with D-xylo (2S,3S,4R) configuration [2], representing both chain-length and stereochemical divergence from the C19 (2R,3R,4R,5R) pentol mesylate.

Stereochemistry vs Natural Mixtures
Reported
C19 (2R,3R,4R,5R) pentol mesylate vs. C18/C20 D-xylo tetrols — distinct stereochemistry and chain length
Enables stereochemically consistent SAR library construction
Cross-study comparison based on published synthesis and natural product characterization literature
Stereochemistry Guggultetrol Analogues Chiral Pool Synthesis

Supplier-Certified Purity vs Non-Certified Polyols

The target compound, when sourced as TRC N649000, is supplied at ≥95% purity as specified by Toronto Research Chemicals and redistributors . In contrast, non-certified C19-polyol analogues or in-house synthesized batches lack standardized purity specifications. While no direct lot-to-lot comparison data are publicly available, the existence of a defined catalog number with a purity specification provides a baseline procurement quality metric absent for bespoke synthetic batches.

Supplier-Certified Purity
Data to verify
≥95% (HPLC) per TRC specification
Procurement quality baseline context
Independent verification recommended; no third-party analytical data publicly available
Chemical Purity Quality Control Procurement Specifications

1,2,4,5-Tetrahydroxynonadecan-3-yl Methanesulfonate: Research Applications


C19-Phytosphingosine & Ceramide Analogue Synthesis

The target compound, with its pre-installed C-3 methanesulfonate and defined (2R,3R,4R,5R) stereochemistry, is well-suited as a key intermediate for C19-phytosphingosine analogues via SN2 azide displacement at C-3 followed by reduction to the corresponding amine [1]. The orthogonal free hydroxyls at C-1, C-2, C-4, and C-5 allow for selective N-acylation to generate ceramide-like structures with an unnatural C19 sphingoid base, a structural variation not accessible from commercial C18-phytosphingosine.

SAR Studies of Guggultetrol Bioactive Lipids

Guggultetrols (C18, C20) are naturally occurring lipids with reported biological activities [1]. The C19-nonadecanepentol 3-methanesulfonate provides a chain-length-shifted analogue for systematic SAR exploration. The C-3 mesylate serves both as a protecting group for late-stage diversification and as a functional handle for introducing nitrogen, sulfur, or carbon nucleophiles at this position, enabling the generation of C19-specific compound libraries for biological screening.

Analytical Reference Standard for Polyol Mesylates

As a cataloged, stereochemically defined compound with a specific CAS registry number (570414-11-8) and supplier-certified purity, TRC N649000 can serve as a reference standard for HPLC, LC-MS, or GC-MS method development aimed at detecting or quantifying long-chain polyol methanesulfonate esters in reaction mixtures, process intermediates, or impurity profiling workflows [1].

Application
Selection Property
Validation Focus
C19 sphingoid base analogue synthesis
Pre-installed C-3 mesylate for SN2 azide displacement
Azide displacement and amine reduction workflow
Guggultetrol analogue SAR studies
C19 chain-length-shifted scaffold with defined stereochemistry
Late-stage C-3 diversification for compound library generation
Polyol mesylate analytical reference
Cataloged identity and stereochemical definition
HPLC/LC-MS method development and impurity profiling
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